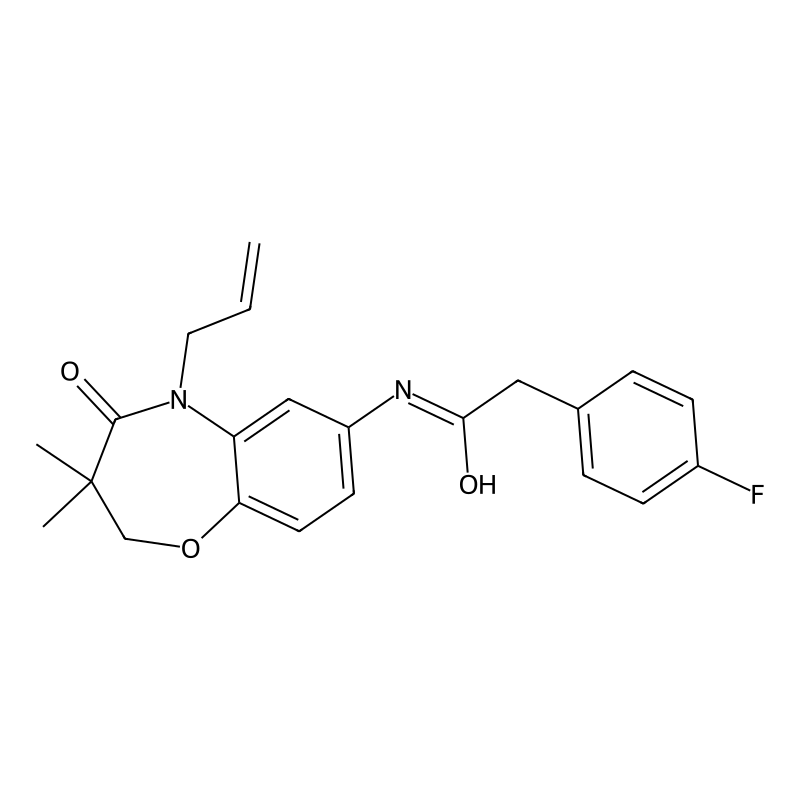

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound characterized by its complex molecular structure. Its molecular formula is , with a molecular weight of approximately 398.434 g/mol. The compound features a tetrahydrobenzo[b][1,4]oxazepine core, which is known for its potential biological activities, particularly in medicinal chemistry. The presence of the allyl group and the fluorophenyl moiety suggests that this compound may exhibit unique chemical properties and biological activities that merit further investigation.

The chemical reactivity of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide can be influenced by its functional groups. The carbonyl group in the acetamide moiety can participate in nucleophilic addition reactions, while the allyl group can undergo various transformations such as polymerization or cross-coupling reactions. Moreover, the presence of the fluorine atom may enhance electrophilicity and influence reaction pathways.

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common approach includes the formation of the oxazepine ring through cyclization reactions involving appropriate precursors such as substituted anilines and carbonyl compounds. Subsequent functionalization steps introduce the allyl and fluorophenyl groups. Reaction conditions often include the use of catalysts or specific solvents to optimize yields and selectivity .

This compound has potential applications in pharmaceutical research due to its unique structural features. It may serve as a lead compound for developing new therapeutic agents targeting neurological disorders or inflammatory conditions. Additionally, its reactivity could make it useful in organic synthesis as an intermediate for creating other complex molecules with desired biological activities.

Interaction studies involving N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide could provide insights into its mechanism of action and potential therapeutic effects. Investigating its binding affinities to various biological targets such as receptors or enzymes would be essential for understanding its pharmacodynamics. In vitro assays using cell lines or primary cells could elucidate its effects on cellular pathways related to inflammation or neuroprotection .

Several compounds share structural similarities with N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(5-propyl-3-methyl-4-oxo-benzothiazepin) | C20H22N2O3S | Contains a benzothiazepine core; known for sedative properties |

| 2-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide | C16H16FNO | Features a pyridine ring; studied for anti-inflammatory effects |

| N-(6-methoxybenzothiazolium)-2-(phenoxy)acetamide | C19H20N2O3S | Benzothiazole derivative; explored for antimicrobial activity |

The uniqueness of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide lies in its specific combination of functional groups and its potential pharmacological applications that differentiate it from other compounds in this category .